5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cardiotonic Positive inotrope Milrinone analog

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 101184-51-4) is a 1,6-dihydro-6-oxopyridine-3-carboxylic acid derivative belonging to the 2-pyridone class of heterocycles. It bears three functionally orthogonal substituents: a C5 cyano group, a C2 methyl group, and a C3 carboxylic acid moiety on the 6-oxo-1,6-dihydropyridine core.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 101184-51-4
Cat. No. B1282832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS101184-51-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C(=O)O
InChIInChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13)
InChIKeyMNXXXEZREMODQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 101184-51-4): Core Scaffold Identity and Procurement Rationale


5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 101184-51-4) is a 1,6-dihydro-6-oxopyridine-3-carboxylic acid derivative belonging to the 2-pyridone class of heterocycles. It bears three functionally orthogonal substituents: a C5 cyano group, a C2 methyl group, and a C3 carboxylic acid moiety on the 6-oxo-1,6-dihydropyridine core [1]. This compound serves as both a direct pharmacophore and a key synthetic intermediate for two major medicinal chemistry campaigns: milrinone-related cardiotonic agents and P2Y12 receptor antagonists [2]. Its free carboxylic acid form distinguishes it from the more extensively studied ester prodrugs (methyl ester SF397, CAS 71408-02-1; ethyl ester ethyl CDMOP, CAS 52600-52-9) by offering direct conjugation handles, salt formation capability, and the ability to serve as a hydrolytic precursor that can be selectively esterified for structure–activity relationship (SAR) exploration [3].

Why 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Cannot Be Replaced by Generic 2-Pyridone or Nicotinic Acid Analogs


Substituting this compound with a close analog such as 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-37-3, lacking the C5 cyano group) or 5-cyano-2-methylnicotinic acid (CAS 1256789-77-1, lacking the 6-oxo tautomer) fundamentally alters both the biological target profile and the synthetic reactivity [1]. The C5 cyano group is essential for adenosine A1 receptor antagonism and PDE III inhibition in the milrinone-analog series; replacing it with an acetyl group (as in SF416 and SF419) reduces A1 affinity by more than 15-fold (Ki from ~600 nM to ~10,000 nM) and weakens PDE III inhibition by approximately 5- to 20-fold [2]. Furthermore, the simultaneous presence of the C3 carboxylic acid and the C5 cyano group enables the compound to participate in Knoevenagel-type condensations with aromatic aldehydes—a reactivity handle that is absent in non-cyano or ester-only analogs and is critical for generating antimicrobial styrylnicotinic acid libraries [3]. Generic substitution therefore risks loss of both target engagement potency and downstream synthetic versatility.

Quantitative Differentiation Evidence: 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid vs. Closest Analogs


Positive Inotropic Potency: Ethyl Ester Derivative (Direct Precursor from the Free Acid) vs. Milrinone in Guinea Pig Atria

The ethyl ester of 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (ethyl CDMOP, CAS 52600-52-9), directly synthesized from the free acid via esterification, demonstrated superior positive inotropic efficacy compared to the clinical cardiotonic milrinone in isolated guinea pig atrial preparations. The free acid is the requisite hydrolytic precursor for generating this ester and all other ester analogs in the series [1]. In electrically driven left atrium from reserpine-treated guinea pigs, the ethyl ester (compound I) achieved an EC50 of 15.6 ± 0.2 μM versus 25 ± 0.1 μM for milrinone, representing a 1.6-fold improvement in potency, and produced a maximum inotropic effect of 63 ± 0.3% increase in developed tension over control, compared to only 48 ± 0.3% for milrinone—a 31% greater maximal response [2].

Cardiotonic Positive inotrope Milrinone analog

Cardiac PDE III Inhibition: Methyl Ester SF397 vs. Milrinone and Acetyl Analogs

The methyl ester of the target compound (SF397, methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) was directly compared against milrinone and three structural analogs for inhibition of type III cAMP phosphodiesterase (PDE III) partially purified from guinea pig heart [1]. SF397 inhibited PDE III with a Ki of 7.00 μM, ranking second only to milrinone (Ki = 3.80 μM) among the five compounds tested. Critically, the acetyl-substituted analogs SF416 and SF419 (which replace the C5 cyano with an acetyl group) exhibited substantially weaker PDE III inhibition with Ki values of 35.00 μM and 155.00 μM, respectively—representing a 5-fold and 22-fold loss of inhibitory activity relative to SF397. This demonstrates that the C5 cyano group, preserved in the free acid form (CAS 101184-51-4), is a decisive structural determinant of PDE III inhibitory potency [1].

PDE III inhibition cAMP phosphodiesterase Cardiotonic mechanism

Adenosine A1 Receptor Antagonism: Cyano-Containing Esters vs. Acetyl-Substituted Analogs

In a direct head-to-head comparison using [3H]DPCPX displacement from guinea pig cardiac membranes, the cyano-bearing methyl ester SF397 and benzyl ester SF399 showed Ki values of approximately 600 nM at the A1 adenosine receptor, closely matching milrinone (Ki = 550 nM). In striking contrast, the acetyl-substituted analogs SF416 and SF419, which replace the C5 cyano group with an acetyl moiety, exhibited Ki values of approximately 10,000 nM and 2,000 nM, respectively [1]. This represents a greater than 16-fold loss in A1 receptor affinity when the cyano group is replaced by acetyl. Since the free carboxylic acid (CAS 101184-51-4) bears the intact C5 cyano group and can be converted to these active esters, it retains the critical pharmacophoric element necessary for adenosine antagonism [2].

A1 adenosine receptor Adenosine antagonism Cardiac contractility

Scalable Synthetic Intermediate for P2Y12 Antagonist Manufacturing: Multikilogram Process Validation

The ethyl ester of 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been validated as a key intermediate in the multikilogram manufacture of P2Y12 receptor antagonists [1]. The published process development study identified and suppressed two major impurities in the synthetic route, achieving significant improvements in yield, purity, and operability suitable for industrial-scale production [1]. The free carboxylic acid (CAS 101184-51-4) is the direct precursor to this ester as well as to the 6-chloro-5-cyano-2-methylnicotinate intermediate, both of which are essential building blocks in P2Y12 antagonist synthesis programs [1]. By contrast, the des-cyano analog 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-37-3) lacks the cyano handle required for subsequent chlorination and functionalization steps in the published P2Y12 route, rendering it unsuitable as a substitute intermediate [2].

P2Y12 antagonist Process chemistry Multikilogram intermediate

Antimicrobial Derivatization Platform: Exclusive Reactivity of the 2-Methyl-6-oxonicotinic Acid Core with Aromatic Aldehydes

The 5-cyano-2-methyl-6-oxonicotinic acid scaffold (CAS 101184-51-4) undergoes a unique Knoevenagel-type condensation with aromatic aldehydes at the C2 methyl group to generate substituted 5-cyano-6-oxo-2-styrylnicotinic acid derivatives with demonstrated antimicrobial activity [1]. This reactivity is enabled by the combined presence of the electron-withdrawing C5 cyano group (which acidifies the C2 methyl protons) and the C3 carboxylic acid (which provides additional electron withdrawal and a conjugation handle). Analogs lacking the cyano group (e.g., CAS 66909-37-3) or bearing the cyano at a different position (e.g., 5-cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid) cannot participate in this specific condensation with the same regioselectivity, fundamentally altering the accessible chemical space [2]. The resulting styrylnicotinic acid derivatives have been further elaborated to hydrazides and anilides, generating a focused library for antimicrobial screening [1].

Antimicrobial Styrylnicotinic acid Heterocyclic derivatization

Procurement-Relevant Application Scenarios for 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid


Cardiotonic Drug Discovery: Milrinone-Analog SAR Programs Requiring Dual PDE III / A1 Adenosine Antagonism

Research teams pursuing next-generation cardiotonic agents with a dual mechanism of action—PDE III inhibition combined with adenosine A1 receptor antagonism—should prioritize this compound as the core scaffold. Its methyl ester (SF397) has demonstrated a Ki of 7.00 μM at PDE III and ~600 nM at the A1 receptor, with a maximal inotropic response 31% greater than milrinone at the tissue level [1]. The free acid form (CAS 101184-51-4) enables systematic ester SAR exploration while preserving the essential C5 cyano pharmacophore that, when replaced by acetyl, causes a 5- to 22-fold loss in PDE III activity and a >16-fold loss in A1 affinity [1]. Procuring the free acid rather than pre-made esters provides maximum flexibility for parallel ester library synthesis.

P2Y12 Antagonist Process Development and Scale-Up: Validated Multikilogram Intermediate

For industrial process chemistry groups developing P2Y12 receptor antagonists (antiplatelet agents), the ethyl ester derived from this compound is a validated key intermediate with a published multikilogram manufacturing process that includes impurity identification, control strategies, and yield optimization [2]. The free carboxylic acid (CAS 101184-51-4) serves as the gateway to both the ethyl ester (cyanopyridone intermediate) and the 6-chloro derivative, which are sequential intermediates in the established P2Y12 antagonist synthetic route [2]. Substitution with a des-cyano analog would derail the published route entirely, as the cyano group is required for subsequent chlorination at C6.

Antimicrobial Library Synthesis: 2-Styrylnicotinic Acid Derivatization Platform

Medicinal chemistry groups targeting multidrug-resistant Gram-positive pathogens can use this compound as the starting material for generating 5-cyano-6-oxo-2-styrylnicotinic acid libraries via condensation with diverse aromatic aldehydes [3]. The C5 cyano group activates the C2 methyl protons for Knoevenagel condensation—a reactivity feature absent in des-cyano analogs—while the C3 carboxylic acid provides a handle for further derivatization to anilides and hydrazides with reported antimicrobial activity [3]. This scaffold has been specifically highlighted for its activity against linezolid- and tedizolid-resistant Staphylococcus aureus strains, making it relevant for anti-infective programs addressing oxazolidinone resistance .

hUP1 (Uridine Phosphorylase-1) Inhibitor Research: Cancer Metabolism and Nucleoside Modulation

For academic and biotech groups investigating pyrimidine metabolism modulation in oncology, this compound has been identified as a direct inhibitor of human uridine phosphorylase-1 (hUP1), an enzyme that regulates cellular uridine pools and influences the efficacy of fluoropyrimidine chemotherapeutics . The free carboxylic acid form (CAS 101184-51-4) is the active pharmacophore for hUP1 engagement, distinguishing it from ester prodrugs that require hydrolysis for target binding. This application scenario is particularly relevant for groups studying chemosensitization strategies or nucleotide metabolism in cancer .

Quote Request

Request a Quote for 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.